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Application Notes and Protocols for Methyl 2-Cyclohexylpropanoate in Fragrance and Flavor Chemistry
Application Notes and Protocols for Methyl 2-Cyclohexylpropanoate in Fragrance and Flavor Chemistry
These comprehensive application notes serve as a technical guide for researchers, scientists, and product development professionals on the utilization of methyl 2-cyclohexylpropanoate in the fragrance and flavor industries. This document provides in-depth protocols for its synthesis, analytical characterization, and sensory evaluation, grounded in established scientific principles and industry best practices.
Introduction: The Olfactive Landscape of Cyclohexyl Esters
Methyl 2-cyclohexylpropanoate belongs to the family of cyclohexyl esters, a class of compounds valued in fragrance and flavor creation for their characteristic fruity and often complex aroma profiles.[1][2][3] These esters typically impart sweet, fruity notes reminiscent of apple, banana, and pear, with nuances that can range from green and waxy to tropical and honey-like.[1][4][5] The cyclohexane moiety provides a unique substantive and diffusive quality compared to their acyclic counterparts, making them valuable components in a perfumer's and flavorist's palette.
This guide focuses specifically on methyl 2-cyclohexylpropanoate, detailing its application from synthesis to sensory analysis and providing the necessary protocols for its effective use in formulation development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of methyl 2-cyclohexylpropanoate is essential for its effective handling, formulation, and for predicting its behavior in various product matrices.
| Property | Value | Source |
| Molecular Formula | C10H18O2 | Inferred |
| Molecular Weight | 170.25 g/mol | Inferred |
| Appearance | Colorless liquid | Inferred from similar compounds |
| Odor Profile | Fruity, sweet, with potential green and waxy nuances | [1][4] |
| Boiling Point | ~215 °C (estimated) | [6] |
| Flash Point | ~89 °C (estimated) | [6] |
| Solubility | Soluble in ethanol and other common organic solvents; sparingly soluble in water. | Inferred from similar compounds |
Synthesis of Methyl 2-Cyclohexylpropanoate
A robust and scalable synthesis is critical for the commercial viability of any fragrance or flavor ingredient. Methyl 2-cyclohexylpropanoate can be effectively synthesized via the hydrogenation of methyl 2-phenylpropanoate.[7] This method offers a high-yield pathway to the desired saturated cyclohexyl ring system.
Protocol: Synthesis via Catalytic Hydrogenation
This protocol outlines the laboratory-scale synthesis of methyl 2-cyclohexylpropanoate.
Materials:
-
Methyl 2-phenylpropanoate
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.
-
Charging the Reactor: In a suitable beaker, dissolve methyl 2-phenylpropanoate in methanol to create a 10-20% solution. Add the 5% Pd/C catalyst to this solution at a substrate-to-catalyst ratio of 100:1 by weight.
-
Transfer to Autoclave: Carefully transfer the mixture to the autoclave.
-
Purging: Seal the autoclave and purge the system with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 20 bar. Begin stirring and heat the reactor to 150-160°C.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6-8 hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Filtration: Open the autoclave and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Solvent Removal: Remove the methanol from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure methyl 2-cyclohexylpropanoate.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of methyl 2-cyclohexylpropanoate.
Analytical Characterization
To ensure the purity and identity of the synthesized methyl 2-cyclohexylpropanoate, as well as for quality control in fragrance and flavor applications, Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique employed.[8][9]
Protocol: GC-MS Analysis
This protocol provides a standard method for the GC-MS analysis of methyl 2-cyclohexylpropanoate.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 240°C
-
Hold at 240°C for 5 minutes
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-350
-
Solvent Delay: 3 minutes
Data Analysis:
-
The identity of methyl 2-cyclohexylpropanoate can be confirmed by comparing its mass spectrum with a reference spectrum and by matching its retention index with known values.
Sensory Evaluation
The ultimate determinant of a fragrance or flavor ingredient's utility is its sensory profile. A systematic sensory evaluation by a trained panel is essential to characterize the odor and flavor of methyl 2-cyclohexylpropanoate.[10]
Protocol: Quantitative Descriptive Analysis (QDA)
This protocol outlines a QDA approach for characterizing the aroma profile of methyl 2-cyclohexylpropanoate.
Panelist Selection and Training:
-
Select 10-12 panelists based on their sensory acuity and ability to describe aromas.
-
Train the panel over several sessions to develop a consensus vocabulary for describing the aroma of various fruity and ester-like reference standards.
Sample Preparation:
-
Prepare a 1% solution of methyl 2-cyclohexylpropanoate in a suitable odorless solvent (e.g., diethyl phthalate or ethanol).
-
Dip fragrance blotters into the solution and allow the solvent to evaporate for 30 seconds before evaluation.
Evaluation Procedure:
-
Panelists evaluate the aroma of the blotter at different time intervals (e.g., initial, 15 minutes, 1 hour, 4 hours) to assess the top, middle, and base notes.
-
Panelists rate the intensity of each agreed-upon descriptor (e.g., fruity, apple, pear, sweet, green, waxy) on a 15-point intensity scale.
-
Data is collected and analyzed to generate a sensory profile of the ingredient.
Diagram: Sensory Evaluation Workflow
Caption: Workflow for the sensory evaluation of methyl 2-cyclohexylpropanoate.
Applications in Fragrance and Flavor Formulations
Based on its anticipated fruity and sweet aroma profile, methyl 2-cyclohexylpropanoate is expected to find utility in a variety of fragrance and flavor applications.
Fragrance Applications:
-
Fruity Accords: As a key component in creating apple, pear, and other orchard fruit accords in fine fragrances, personal care products, and air care.
-
Floral Bouquets: To add a fresh, fruity lift to floral compositions, particularly white florals like jasmine and muguet.
-
Modifier and Blender: Its substantive fruity character can help to bridge and harmonize different notes within a fragrance.
Flavor Applications:
-
Fruit Flavors: For enhancing the authenticity and impact of apple, pear, and pineapple flavors in beverages, confectionery, and dairy products.
-
Brown Flavors: In small quantities, it can add a subtle fruity nuance to caramel, vanilla, and honey flavors.
Safety and Regulatory Considerations
While a specific safety data sheet for methyl 2-cyclohexylpropanoate is not widely available, data from closely related compounds such as propanoic acid, 2-methyl-, cyclohexyl ester, indicate that it may cause skin, eye, and respiratory irritation.[11] It is imperative to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.[11] For commercial use, a full safety assessment according to the standards of the Research Institute for Fragrance Materials (RIFM) and compliance with International Fragrance Association (IFRA) guidelines would be necessary.[9][12]
References
-
Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, propanoic acid, 2-methyl-, cyclohexyl ester, CAS Registry Number 1129-47-1. Food and Chemical Toxicology, 192 Suppl 1, 114885. [Link]
-
Australian Government Department of Health. (2014). 2-Propenoic acid, methyl ester: Human health tier II assessment. [Link]
-
Agilent Technologies, Inc. (n.d.). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. [Link]
-
Mondello, L., et al. (n.d.). Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. LCGC International. [Link]
-
Australian Government Department of Health. (2014). 2-Propenoic acid, 2-methyl-, methyl ester: Human health tier II assessment. [Link]
-
Synerzine. (2018). Safety Data Sheet: Propanoic acid, cyclohexyl ester. [Link]
-
Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 700–708. [Link]
-
The Good Scents Company. (n.d.). cyclohexyl propionate, 6222-35-1. [Link]
-
Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. [Link]
-
The Good Scents Company. (n.d.). methyl hexanoate, 106-70-7. [Link]
-
The Good Scents Company. (n.d.). methyl cyclohexyl propionate, 20681-51-0. [Link]
-
Agilent Technologies, Inc. (n.d.). Fragrance And Flavor Component Analysis: Techniques And Applications. [Link]
-
D'Acquarica, I., et al. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2025(3), M1234. [Link]
-
Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. [Link]
-
Organic Syntheses. (n.d.). Synthesis of methyl crotonate. [Link]
-
Wang, M., et al. (2019). [Determination of 27 fragrances in cosmetics and perfume raw materials by gas chromatography-mass spectrometry]. Se Pu, 37(9), 1004–1009. [Link]
-
The Good Scents Company. (n.d.). ethyl 2-cyclohexyl propionate poirenate. [Link]
-
The Good Scents Company. (n.d.). cyclohexyl hexanoate, 6243-10-3. [Link]
- Google Patents. (n.d.).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Role of Methyl 3-Oxohexanoate in Flavor and Fragrance Chemistry. [Link]
-
Organic Syntheses. (n.d.). 3-methylheptanoic acid. [Link]
-
Belsito, D., et al. (2013). Fragrance material review on cyclohexyl methyl pentanone. Food and Chemical Toxicology, 62, S108-S112. [Link]
- Google Patents. (n.d.). WO2018171871A1 - 2,3,6-trimethylcyclohexanol as a scenting and/or flavoring agent.
-
PubChem. (n.d.). Methyl 2-cyclohexyl-2-methylpropanoate. [Link]
-
The Good Scents Company. (n.d.). methyl cyclohexyl acetate, 14352-61-5. [Link]
Sources
- 1. cyclohexyl propionate, 6222-35-1 [thegoodscentscompany.com]
- 2. methyl hexanoate, 106-70-7 [perflavory.com]
- 3. cyclohexyl hexanoate, 6243-10-3 [thegoodscentscompany.com]
- 4. ethyl 2-cyclohexyl propionate, 2511-00-4 [thegoodscentscompany.com]
- 5. methyl cyclohexyl acetate, 14352-61-5 [thegoodscentscompany.com]
- 6. methyl cyclohexyl propionate, 20681-51-0 [thegoodscentscompany.com]
- 7. CN101041618A - New production technique of cyclohexyl allyl propionate - Google Patents [patents.google.com]
- 8. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 9. 香料の分析 [sigmaaldrich.com]
- 10. theflavorandfragranceoutsource.com [theflavorandfragranceoutsource.com]
- 11. aksci.com [aksci.com]
- 12. RIFM fragrance ingredient safety assessment, propanoic acid, 2-methyl-, cyclohexyl ester, CAS Registry Number 1129-47-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scaling Up the Production of Methyl 2-Cyclohexylpropanoate in Batch Reactors
Application Note: Scaling Up the Production of Methyl 2-Cyclohexylpropanoate in Batch Reactors
Executive Overview
Methyl 2-cyclohexylpropanoate (M2CP) is a high-value ester utilized extensively in the fragrance industry for its distinct fruity aroma, as well as serving as a critical intermediate in pharmaceutical synthesis[1]. Transitioning the synthesis of M2CP from a laboratory-scale autoclave to a pilot-scale batch reactor introduces complex multiphase engineering challenges. This application note provides a comprehensive, self-validating framework for scaling up M2CP production, focusing on reaction engineering dynamics, catalyst handling, and rigorous quality control.
Chemical Pathway & Catalyst Selection
While laboratory-scale syntheses of M2CP occasionally utilize the direct alpha-alkylation of methyl 2-cyclohexylacetate using lithium diisopropylamide (LDA) and methyl iodide[2], this stoichiometric route is economically and environmentally prohibitive for industrial scale-up. Consequently, the predominant industrial pathway relies on the catalytic ring hydrogenation of methyl 2-phenylpropanoate (M2PP)[3].
Catalyst Causality: Ruthenium supported on activated carbon (5% Ru/C) is the catalyst of choice for this transformation. Unlike palladium (Pd/C), which can promote unwanted hydrogenolysis of oxygenated functional groups under forcing conditions, ruthenium is highly active for the exhaustive saturation of aromatic rings at moderate pressures (20–30 bar) while strictly preserving the ester moiety[1][4]. Furthermore, conducting the reaction neat (solvent-free) maximizes volumetric productivity and eliminates downstream solvent recovery bottlenecks.
Reaction Engineering Dynamics
Scaling up a three-phase (gas-liquid-solid) hydrogenation from a 100 mL scale[3] to a 50 L pilot batch reactor requires precise control over mass and heat transfer.
-
Mass Transfer ( kLa ): The rate-limiting step is the dissolution of H₂ gas into the liquid phase and its subsequent diffusion to the Ru/C catalyst surface. To prevent the Damköhler number ( Da ) from exceeding 1 (which would indicate a mass-transfer limited, hydrogen-starved regime), a hollow-shaft gas-inducing impeller is utilized. This design continuously draws unreacted H₂ from the headspace and disperses it into the liquid bulk, drastically increasing the interfacial area.
-
Heat Transfer: The hydrogenation of an aromatic ring is highly exothermic ( ΔH≈−200 kJ/mol). In a 50 L reactor, the surface-area-to-volume ratio is significantly lower than in a lab-scale flask. A programmable Temperature Control Unit (TCU) circulating chilled fluid through internal coils is mandatory to prevent thermal runaway, which could trigger transesterification or decarboxylation side reactions.
Process Visualization
Mass transfer and kinetic pathway for M2CP synthesis in a batch reactor.
Self-Validating Pilot Protocol (50 L Scale)
Equipment: 50 L Hastelloy C-276 stirred tank reactor equipped with a hollow-shaft gas-inducing impeller, internal cooling coils, and an automated TCU.
Phase 1: Reactor Preparation & Inerting
-
Step 1.1: Seal the cleaned 50 L reactor and initiate the automated purging sequence.
-
Step 1.2: Perform three consecutive vacuum (50 mbar) / nitrogen (3 bar) purge cycles.
-
Validation Checkpoint: Pressurize the reactor with N₂ to 30 bar and isolate the system for 15 minutes. A pressure drop of <0.1 bar validates system integrity, ensuring no highly flammable H₂ will leak during the operational run.
Phase 2: Reagent Loading
-
Step 2.1: Charge 25.0 kg of M2PP into the reactor under a continuous positive N₂ sweep.
-
Step 2.2: Charge 0.5 kg of 5% Ru/C catalyst (dry weight basis).
-
Causality: The catalyst must be loaded as a 50% water-wet paste. Dry Ru/C is highly pyrophoric and will instantly ignite upon contact with ambient oxygen and organic substrate vapors. The residual water does not interfere with the hydrogenation mechanism.
Phase 3: Hydrogenation
-
Step 3.1: Purge the reactor three times with H₂ gas to completely displace the N₂ blanket.
-
Step 3.2: Pressurize the reactor to 25 bar with H₂.
-
Step 3.3: Initiate agitation at 800 RPM and program the TCU to heat the mixture to 85 °C.
-
Causality: Heating is strictly applied after full pressurization. Heating the catalyst in the presence of the organic substrate without a high-pressure H₂ blanket leads to irreversible catalyst coking and deactivation.
Phase 4: Reaction Monitoring
-
Step 4.1: Monitor H₂ consumption continuously via the mass flow totalizer. The TCU must actively cool the reactor to maintain 85 °C during the initial exothermic spike.
-
Validation Checkpoint: The reaction is deemed complete when H₂ uptake ceases for 30 consecutive minutes. Extract a 5 mL sample via the pressurized dip tube. GC-FID analysis must show <0.1% residual M2PP to validate completion before proceeding to cooldown.
Phase 5: Catalyst Filtration & Product Isolation
-
Step 5.1: Cool the reactor to 25 °C, vent the H₂ safely through the scrubber system, and purge with N₂ three times.
-
Step 5.2: Transfer the crude product slurry via N₂ pressure through a closed-loop Sparkler filter.
-
Causality: Utilizing a closed-loop filtration system prevents exposing the highly active, hydrogen-saturated Ru/C catalyst to air. This mitigates severe fire risks and allows the catalyst bed to be safely washed and recycled for subsequent batches.
Step-by-step operational workflow for pilot-scale batch hydrogenation.
Process Metrics & Quality Control
The table below summarizes the critical parameters and expected yield metrics when scaling from a 100 mL laboratory autoclave to a 50 L pilot reactor. The slight extension in reaction time at the pilot scale is a direct consequence of the physical limits of gas-liquid mass transfer in larger volumes.
Table 1: Scale-Up Parameter Comparison and Yield Metrics
| Parameter / Metric | Lab Scale (100 mL) | Pilot Scale (50 L) |
| Precursor Loading (M2PP) | 50 g | 25.0 kg |
| Catalyst Loading (Ru/C) | 1.0 wt% | 1.0 wt% |
| Agitation Strategy | 1200 RPM (Magnetic bar) | 800 RPM (Gas-inducing impeller) |
| Operating Temperature | 80 °C | 85 °C (Active TCU Control) |
| H₂ Pressure | 20 bar | 25 bar |
| Reaction Time | 4.0 hours | 6.5 hours |
| Substrate Conversion | >99.9% | 99.5% |
| Isolated Yield | 96.0% | 94.2% |
| Product Purity (GC-FID) | 99.5% | 99.2% |
Sources
Technical Notes & Optimization
how to improve reaction yield in methyl 2-cyclohexylpropanoate synthesis
how to improve reaction yield in methyl 2-cyclohexylpropanoate synthesis
Welcome to the Technical Support Center for the synthesis of methyl 2-cyclohexylpropanoate . As a Senior Application Scientist, I frequently consult with drug development professionals and fragrance chemists who encounter yield bottlenecks with this specific ester. Whether you are utilizing it as a volatile aromatic compound or as a critical precursor in targeted protein degradation (PROTAC) workflows, achieving high purity and yield is paramount[Targeted protein degradation][1].
This guide bypasses generic advice to provide a mechanistically grounded, self-validating troubleshooting framework. We will analyze the two most industrially and academically relevant synthetic pathways: Alpha-Alkylation via Enolate Chemistry and Catalytic Hydrogenation .
Section 1: Core Synthetic Workflows & Methodologies
To troubleshoot effectively, we must first establish the baseline protocols. Every step in these methodologies is designed with a causal purpose to prevent downstream failures.
Route A: Alpha-Alkylation of Methyl 2-cyclohexylacetate
This route relies on the generation of a lithium enolate, followed by nucleophilic attack on methyl iodide. It is highly sensitive to moisture and temperature fluctuations.
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask under vacuum and purge with ultra-high purity Nitrogen or Argon.
-
Dissolution: Dissolve 1.0 equivalent of methyl 2-cyclohexylacetate in anhydrous THF (0.2 M concentration).
-
Enolate Generation: Cool the reaction vessel to -60°C to -78°C using a dry ice/acetone bath. Dropwise add 2.5 to 3.0 equivalents of Lithium Diisopropylamide (LDA, 2.0 M in THF). Causality: Excess LDA ensures complete deprotonation and compensates for any adventitious moisture. Stir for 1 hour at -60°C[Targeted protein degradation][1].
-
Alkylation: Rapidly add 5.0 equivalents of Methyl Iodide (MeI) at -60°C. Causality: A massive excess of MeI kinetically traps the enolate, preventing it from equilibrating and causing side reactions.
-
Propagation: Allow the mixture to slowly warm to 25°C and stir for 12 hours.
-
Quench & Workup: Cool back to 0°C and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under vacuum.
-
Self-Validation Checkpoint: Analyze the crude mixture via GC-MS or ¹H-NMR. A successful reaction will show the disappearance of the alpha-protons of the starting material (~2.2 ppm) and the appearance of a new methyl doublet (~1.1 ppm). If starting material remains but MeI is consumed, your enolate was quenched by ambient moisture.
Workflow for the alpha-alkylation of methyl 2-cyclohexylacetate.
Route B: Catalytic Hydrogenation of Methyl 2-phenylpropanoate
This route is preferred for industrial scale-up due to its atom economy, relying on the saturation of the aromatic ring.
Step-by-Step Protocol:
-
Preparation: Dissolve methyl 2-phenylpropanoate in a non-coordinating solvent like ethyl acetate or methanol.
-
Catalyst Loading: Add 5–10 wt% of Ruthenium on activated carbon (Ru/C) or Palladium on carbon (Pd/C)[EvitaChem][2].
-
Pressurization: Seal the mixture in a high-pressure autoclave. Purge the vessel 3x with Nitrogen, followed by 3x with Hydrogen gas. Pressurize to 10–20 bar of H₂.
-
Reaction: Heat the vessel to 60°C–100°C and stir vigorously (>1000 RPM) for 5 to 40 hours. Causality: High RPM is mandatory to overcome the gas-liquid mass transfer limitation inherent in triphasic (solid-liquid-gas) hydrogenations.
-
Isolation: Cool to room temperature, vent the H₂ safely, and purge with Nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst.
-
Self-Validation Checkpoint: Monitor the pressure gauge. The theoretical hydrogen uptake for saturating an aromatic ring is exactly 3 molar equivalents. If the pressure drop corresponds to only 1 equivalent, the reaction has stalled.
Section 2: Troubleshooting & FAQs
Q1: I am using the LDA/MeI route, but my yield is capped at 40%, and I am seeing a significant amount of dimethylated byproduct. How do I fix this? Mechanistic Cause: You are experiencing enolate equilibration. If the temperature rises too quickly, or if MeI is added too slowly, the newly formed product (methyl 2-cyclohexylpropanoate) can be deprotonated by unreacted LDA or by the starting enolate itself. This forms a new enolate that reacts with MeI again, yielding methyl 2-cyclohexyl-2-methylpropanoate. Corrective Action:
-
Maintain strict cryogenic control (-78°C) during the entire addition phase.
-
Ensure you are using a vast excess of MeI (up to 5.0 eq) so the first alkylation is kinetically faster than any proton transfer[Targeted protein degradation][1].
-
Consider adding 10% HMPA or DMPU to the THF solvent; these additives break up LDA oligomers, drastically increasing the nucleophilicity of the enolate toward MeI.
Q2: My catalytic hydrogenation of methyl 2-phenylpropanoate stalls at roughly 30% conversion. Adding more Pd/C doesn't help. Why? Mechanistic Cause: Aromatic ring reduction requires significantly higher electron promotion energy than simple alkene reduction. If your starting material contains trace sulfur compounds or halides from previous synthetic steps, these will irreversibly bind to the catalyst surface (catalyst poisoning), reducing the available electron density required for hydrogen transfer[Mechanisms of Hydrogenation][3]. Furthermore, Pd/C is often insufficiently active for arenes compared to Ru/C. Corrective Action:
-
Pre-purify your starting material by passing it through a short silica plug.
-
Switch your catalyst from Pd/C to Ru/C or Rh/Al₂O₃, which are vastly superior for arene saturation[EvitaChem][2].
Diagnostic decision tree for resolving incomplete catalytic hydrogenation.
Section 3: Quantitative Data & Optimization
To assist in your experimental design, the following tables summarize the expected outcomes based on route selection and specific parameter tuning.
Table 1: Comparative Analysis of Synthetic Routes
| Synthetic Route | Primary Precursor | Key Reagents | Typical Yield | Scalability | Primary Limitation |
| Alpha-Alkylation | Methyl 2-cyclohexylacetate | LDA, MeI, THF | 40% - 75% | Moderate (Lab) | Over-alkylation, strict cryogenic requirements |
| Hydrogenation | Methyl 2-phenylpropanoate | H₂ (10-20 bar), Ru/C | >95% | High (Industrial) | Requires high-pressure autoclave infrastructure |
| Esterification | 2-cyclohexylpropanoic acid | MeOH, H₂SO₄ (cat.) | 80% - 90% | High | Equilibrium reaction, requires active water removal |
Table 2: Optimization Parameters for Alpha-Alkylation (LDA/MeI)
| LDA Equivalents | MeI Equivalents | Addition Temp (°C) | Resulting Yield | Byproduct Profile |
| 1.0 eq | 1.1 eq | -78°C | ~40% | High unreacted starting material |
| 2.5 eq | 5.0 eq | -60°C | ~75% | Optimal conversion, trace dimethylation |
| 2.5 eq | 5.0 eq | 0°C | <30% | Severe dimethylation and aldol condensation |
References
- EvitaChem. "Buy Methyl 2-cyclohexylpropanoate (EVT-8876455) - EvitaChem". EvitaChem Product Catalog.
- Google Patents. "US12459920B2 - Targeted protein degradation". United States Patent and Trademark Office.
- RSC Publishing. "Mechanisms of Hydrogenation. Part X. Homogeneous Hydrogenolysis of Organic Halides and Hydrogenation". Royal Society of Chemistry.
Sources
- 1. US12459920B2 - Targeted protein degradation - Google Patents [patents.google.com]
- 2. evitachem.com [evitachem.com]
- 3. Mechanisms of hydrogenation. Part X. Homogeneous hydrogenolysis of organic halides and hydrogenation of the carbonyl, epoxy-, and nitro-groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Methyl 2-Cyclohexylpropanoate Production
Technical Support Center: Optimizing Catalyst Loading for Methyl 2-Cyclohexylpropanoate Production
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the catalytic hydrogenation of methyl 2-phenylpropanoate (or related precursors like methyl cinnamate) to produce methyl 2-cyclohexylpropanoate .
Achieving high yields (>99%) without inducing side reactions requires a precise balance of catalyst selection, loading weight, and thermodynamic control. This document provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure reproducible scale-up[1].
Mechanistic Pathway & System Dynamics
The conversion of methyl 2-phenylpropanoate to its cyclohexyl derivative requires overcoming the high resonance energy of the aromatic ring. This is typically achieved using transition metal catalysts such as Ruthenium on Carbon (Ru/C) or Raney-Nickel (Raney-Ni) under pressurized hydrogen[1][2].
Understanding the surface-level interactions is critical: the substrate must adsorb onto the metal surface, react with dissociated hydrogen atoms, and desorb before the ester moiety can undergo hydrogenolysis (cleavage).
Caption: Catalytic hydrogenation mechanism of methyl 2-phenylpropanoate to methyl 2-cyclohexylpropanoate.
Troubleshooting Guides & FAQs
Q1: My hydrogenation is stalling at 60-70% conversion despite increasing the reaction time. Should I increase the catalyst loading?
Causality: Stalled reactions rarely benefit from merely extending time. A hard stall indicates that the active metal sites have been poisoned. Trace impurities in the starting material—such as sulfur compounds, amines, or unreacted halides from prior synthetic steps—act as irreversible poisons by binding to the Ru or Ni active sites more strongly than hydrogen[3]. Resolution: Before increasing your catalyst loading, validate your substrate purity. Pass the methyl 2-phenylpropanoate through a short silica or activated carbon plug to strip catalyst poisons. If the reaction still stalls, incrementally increase the catalyst loading by 2.5 wt% to overwhelm the remaining trace poisons.
Q2: How do I determine the optimal weight percentage (wt%) of catalyst to substrate?
Causality: The optimal loading balances the Turnover Frequency (TOF) against mass transfer limitations. For Ru/C (5 wt% metal), a standard starting point is 1–5 wt% of the catalyst relative to the substrate[1]. Excessive loading causes particle agglomeration, leading to poor gas-liquid-solid mixing. Too little loading fails to provide enough active sites to overcome the activation energy of the arene resonance. Resolution: Conduct a loading titration. Start at 1 wt%, 2.5 wt%, and 5.0 wt%. Monitor the hydrogen uptake rate (pressure drop over time). The optimal loading is reached when the initial reaction rate becomes independent of the catalyst mass (zero-order kinetics with respect to the catalyst), indicating the system is now efficiently limited by H₂ mass transfer rather than catalytic capacity.
Q3: I am observing the formation of cyclohexylmethanol derivatives. How do I prevent over-reduction?
Causality: Over-reduction (hydrogenolysis of the ester moiety) occurs when the catalyst loading is too high, or the temperature exceeds the optimal thermodynamic threshold. The ester carbonyl coordinates to the metal surface, and an excess of active sites facilitates unwanted C-O bond cleavage[4]. Resolution: Reduce the catalyst loading by 20-30% and strictly cap the temperature at 60°C. If ester cleavage persists, switch from a highly active Ru/C system to a milder Pd/C system, or utilize a less aggressive solvent (e.g., swapping THF for an alcohol or alkane).
Quantitative Data: Catalyst Performance Comparison
The following table synthesizes the expected performance metrics for different catalyst systems used in the synthesis of cyclohexylpropionic acid methyl esters[1][5].
| Catalyst Type | Optimal Loading (wt%) | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Primary Failure Mode |
| Ru/C (5%) | 1.0 - 5.0 | 60 - 80 | 10 - 20 | >99 | >98 | Over-reduction (ester cleavage) |
| Raney-Ni | 10.0 - 20.0 | 25 - 50 | 1 - 50 | >95 | >95 | Deactivation by trace water/O₂ |
| Pd/C (10%) | 5.0 - 10.0 | 80 - 100 | 20 - 40 | ~90 | >99 | Incomplete arene saturation |
Self-Validating Experimental Protocol
This protocol utilizes Raney-Nickel, a highly effective and economical catalyst for this transformation[2][5]. The procedure is designed with built-in validation steps to ensure reproducibility.
Step 1: Substrate Pre-treatment & Validation
-
Action: Dissolve methyl 2-phenylpropanoate (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Self-Validation: Run a baseline GC/MS of the solution. Ensure no halogenated or sulfurous solvent peaks are present, as these will instantly deactivate Raney-Ni.
Step 2: Catalyst Loading & Purging
-
Action: Add Raney-Ni slurry (10 wt% relative to substrate) to the pressure vessel. Causality note: Always transfer Raney-Ni as a slurry in water or ethanol to prevent pyrophoric ignition.
-
Action: Seal the reactor. Purge the headspace with Nitrogen (3 cycles of 5 bar) followed by Hydrogen (3 cycles of 5 bar) to remove all oxygen, which would otherwise oxidize and deactivate the metal surface.
Step 3: Pressurization & Reaction
-
Action: Pressurize the vessel to 20 bar with H₂ gas and heat to 50°C under vigorous stirring (800-1000 RPM) to eliminate gas-liquid mass transfer resistance.
Step 4: In-Process Monitoring
-
Action: Monitor the pressure gauge. The reaction is self-indicating: as the aromatic ring saturates, H₂ is consumed, causing a pressure drop.
-
Self-Validation: Once the pressure stabilizes and remains constant for 30 minutes, sample the mixture. Confirm >99% conversion via GC/MS before initiating the quench.
Step 5: Workup & Isolation
-
Action: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the mixture through a pad of Celite to safely remove the Raney-Ni. Concentrate the filtrate under reduced pressure to yield methyl 2-cyclohexylpropanoate as a colorless oil[2].
Optimization Workflow
Use the following logical decision tree to systematically optimize your catalyst loading and reaction conditions.
Caption: Decision tree for troubleshooting and optimizing catalyst loading.
References
- EvitaChem.Buy Methyl 2-cyclohexylpropanoate (EVT-8876455) - Methods and Synthesis Analysis.
- RSC Publishing.Mechanisms of Hydrogenation. Part X. Homogeneous Hydrogenolysis of Organic Halides and Hydrogenation.
- Organometallics - ACS Publications.Nickel-Catalyzed Reductive Hydroesterification of Styrenes Using CO2 and MeOH.
- eScholarship - University of California.Chemical Studies Toward the Total Synthesis of Lagunamide A (Raney-Ni Hydrogenation Protocols).
- Google Patents.CN101041618A - New production technique of cyclohexyl allyl propionate.
Sources
- 1. evitachem.com [evitachem.com]
- 2. escholarship.org [escholarship.org]
- 3. Mechanisms of hydrogenation. Part X. Homogeneous hydrogenolysis of organic halides and hydrogenation of the carbonyl, epoxy-, and nitro-groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101041618A - New production technique of cyclohexyl allyl propionate - Google Patents [patents.google.com]
Technical Support Center: Minimizing Side Reactions During the Esterification of 2-Cyclohexylpropanoic Acid
Technical Support Center: Minimizing Side Reactions During the Esterification of 2-Cyclohexylpropanoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of esterifying 2-cyclohexylpropanoic acid. Given its sterically hindered nature, this reaction is prone to side reactions that can significantly impact yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the esterification of 2-cyclohexylpropanoic acid. Each problem is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Problem 1: Low Yield of the Desired Ester
Question: My esterification of 2-cyclohexylpropanoic acid is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of a sterically hindered acid like 2-cyclohexylpropanoic acid are common and typically stem from the reaction's equilibrium nature and the inherent steric hindrance.[1]
Causality and Solutions:
-
Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible reaction.[1][2] The presence of water, a byproduct, can drive the reaction backward through hydrolysis of the ester.[2][3][4]
-
Solution: To shift the equilibrium towards the product, you must remove water as it forms.[2][3][4] A Dean-Stark apparatus is highly effective for this purpose, as it azeotropically removes water from the reaction mixture.[2][5][6] Alternatively, using molecular sieves (3Å or 4Å) can sequester water.[6] Another strategy is to use a large excess of the alcohol, which also pushes the equilibrium forward according to Le Châtelier's principle.[1][2][4][6]
-
-
Steric Hindrance: The cyclohexyl group adjacent to the carboxylic acid moiety in 2-cyclohexylpropanoic acid presents significant steric bulk, which can impede the nucleophilic attack of the alcohol on the protonated carbonyl group.[1] This is also true for sterically hindered alcohols.[3][7]
-
Solution: For sterically demanding substrates, alternative esterification methods that operate under milder conditions and avoid the equilibrium limitations of the Fischer method are often more successful.[7][8] The Steglich esterification , which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP), is particularly effective for hindered substrates.[7][8][9][10] This method proceeds under neutral, often room-temperature conditions, and can produce nearly quantitative yields.[9] Another powerful method for hindered substrates is the Yamaguchi esterification , which involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.[11]
-
Problem 2: Presence of an Alkene Impurity
Question: My final product is contaminated with an alkene. What is the source of this impurity and how can I prevent its formation?
Answer:
The formation of an alkene impurity is a common side reaction during acid-catalyzed reactions involving alcohols, particularly secondary and tertiary alcohols.[12][13]
Causality and Solutions:
-
Acid-Catalyzed Dehydration of the Alcohol: Under the acidic and often heated conditions of Fischer esterification, the alcohol can undergo dehydration to form an alkene.[13][14] This is especially problematic with secondary and tertiary alcohols, which form more stable carbocation intermediates.[13]
-
Solution:
-
Control Reaction Temperature: Higher temperatures favor elimination reactions.[15] Maintain the lowest possible temperature that still allows for a reasonable reaction rate. For primary alcohols, keeping the temperature below 150°C is crucial to minimize alkene formation.[15]
-
Use a Milder Catalyst: While strong acids like sulfuric acid are effective catalysts, they also promote dehydration. Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).[16][17]
-
Alternative Esterification Methods: As mentioned previously, the Steglich or Mitsunobu reactions are excellent alternatives as they do not employ strong acids and are conducted under milder conditions, thus avoiding alcohol dehydration.[7][8][18][19]
-
-
Problem 3: Formation of an Ether Byproduct
Question: I have identified an ether in my reaction mixture. How is this forming and what can I do to avoid it?
Answer:
Symmetrical ethers can form from the acid-catalyzed dehydration of primary alcohols.[12][15][20]
Causality and Solutions:
-
Acid-Catalyzed Condensation of Alcohols: In the presence of an acid catalyst, two molecules of a primary alcohol can condense to form a symmetrical ether.[20][21] The reaction proceeds through the protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in an S(N)2 reaction.[12][21]
-
Solution:
-
Temperature Control: Ether formation is also temperature-dependent. For example, the optimal temperature for diethyl ether formation from ethanol is around 130-140°C.[15] Exceeding this can lead to competing elimination reactions.[15] Carefully controlling the reaction temperature is key.
-
Use of a Dean-Stark Trap: By removing water, a Dean-Stark trap not only drives the esterification equilibrium forward but also reduces the availability of water that could participate in side reactions.[5][6]
-
Stoichiometry: Using the carboxylic acid as the limiting reagent and a slight excess of the alcohol can help favor the desired esterification over alcohol self-condensation.
-
-
Problem 4: Evidence of Carbocation Rearrangement Products
Question: My product analysis suggests the presence of rearranged ester isomers. Why is this happening?
Answer:
Carbocation rearrangements occur when a less stable carbocation can rearrange to a more stable one.[22][23] This is a potential issue when using secondary or tertiary alcohols in Fischer esterification.
Causality and Solutions:
-
Formation and Rearrangement of Carbocations: If a secondary or tertiary alcohol is used, the acid catalyst can protonate the hydroxyl group, which then leaves as water to form a carbocation.[22] This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation before being trapped by the carboxylic acid.[22][23]
-
Solution: To avoid carbocation rearrangements, it is best to use esterification methods that do not proceed through a carbocation intermediate. The Mitsunobu reaction is an excellent choice as it involves an S(_N)2 displacement on the alcohol, leading to a clean inversion of stereochemistry without rearrangement.[18][19] The Steglich esterification is another suitable alternative.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer esterification of 2-cyclohexylpropanoic acid?
A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[1] The mechanism involves several reversible steps:[2][17][24]
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.[2][3][17]
-
Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.[3][17]
-
A series of proton transfers results in one of the hydroxyl groups being converted into a good leaving group (water).[2][3][24]
-
Elimination of water and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester.[4][17]
Q2: How can I effectively remove the water byproduct during Fischer esterification?
A2: There are several effective methods for removing water to drive the reaction to completion:[3][4]
-
Dean-Stark Apparatus: This is a highly efficient method that uses azeotropic distillation to continuously remove water from the reaction mixture.[2][5][6]
-
Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction can effectively sequester the water as it is formed.[6]
-
Excess Reagent: Using a large excess of the alcohol can also shift the equilibrium towards the products.[1][2][4][6]
Q3: Are there alternative, milder methods for esterifying sterically hindered acids like 2-cyclohexylpropanoic acid?
A3: Yes, for sterically hindered substrates, several milder and more efficient methods are preferred over the Fischer esterification:
-
Steglich Esterification: This method uses a carbodiimide coupling agent (e.g., DCC or EDC) and a nucleophilic catalyst (e.g., DMAP) under neutral, room-temperature conditions.[7][8][9][10] It is particularly well-suited for sterically demanding substrates.[7][8]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry using triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).[18][19] It is highly reliable for S(_N)2 reactions on secondary carbons and avoids carbocation rearrangements.[19]
-
Yamaguchi Esterification: This method is effective for the synthesis of sterically hindered esters and macrolactones. It proceeds via a mixed anhydride formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.[11]
Q4: How do I choose the appropriate acid catalyst for Fischer esterification?
A4: Common catalysts for Fischer esterification include sulfuric acid (H(_2)SO(_4)), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[17]
-
Sulfuric Acid: A strong and effective catalyst, but it can also promote side reactions like dehydration and ether formation, especially at higher temperatures.[14][15]
-
p-Toluenesulfonic Acid (p-TsOH): A solid and often milder alternative to sulfuric acid, which can reduce the extent of side reactions.[16][17]
-
Lewis Acids: Lewis acids such as scandium(III) triflate can also be used.[17]
The choice of catalyst depends on the sensitivity of your substrates. For substrates prone to dehydration, a milder catalyst like p-TsOH is generally preferred.
Q5: What is the role of DMAP in the Steglich esterification?
A5: In the Steglich esterification, 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.[8][9] It reacts with the highly reactive O-acylisourea intermediate (formed from the carboxylic acid and the carbodiimide) to generate an even more reactive acylpyridinium salt.[7][8][9] This "active ester" is then readily attacked by the alcohol to form the desired ester and regenerate the DMAP catalyst.[8][9] DMAP significantly accelerates the reaction, especially for sterically hindered alcohols.[25]
Data and Protocols
Table 1: Comparison of Esterification Methods for Sterically Hindered Substrates
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄, p-TsOH) | High temperature, often with water removal (e.g., Dean-Stark)[5][6][17] | Inexpensive reagents. | Equilibrium limited, harsh conditions can lead to side reactions (dehydration, ether formation, rearrangement).[12][13][15][22] |
| Steglich Esterification | Carboxylic acid, alcohol, DCC or EDC, DMAP[7][8][9] | Mild, often room temperature, neutral pH.[9][25] | High yields, suitable for sterically hindered and acid-labile substrates.[7][8][9] | Use of potentially hazardous carbodiimides, formation of urea byproduct that needs to be removed.[25][26] |
| Mitsunobu Reaction | Carboxylic acid, alcohol, PPh₃, DEAD or DIAD[18][19] | Mild, generally low temperature to room temperature. | Inversion of stereochemistry at the alcohol center, avoids carbocation rearrangements.[18][19] | Formation of triphenylphosphine oxide and hydrazinedicarboxylate byproducts can complicate purification.[26] |
| Yamaguchi Esterification | Carboxylic acid, 2,4,6-trichlorobenzoyl chloride, triethylamine, then alcohol and DMAP[11] | Mild conditions. | Highly effective for sterically hindered esters and macrolactones. | Requires stoichiometric amounts of reagents. |
Experimental Protocol: Steglich Esterification of 2-Cyclohexylpropanoic Acid
This protocol is a general guideline and may require optimization for your specific alcohol.
Materials:
-
2-Cyclohexylpropanoic acid (1.0 equiv)
-
Alcohol (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) or other suitable solvent
-
Stir bar
-
Round-bottom flask
-
Standard workup reagents (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)
Procedure:
-
To a round-bottom flask containing a stir bar, add 2-cyclohexylpropanoic acid, the alcohol, and DMAP.
-
Dissolve the mixture in an appropriate volume of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add EDC to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Troubleshooting Flowchart for Low Ester Yield
Caption: Troubleshooting low ester yield.
References
-
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. [Link]
-
Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide. [Link]
-
Wikipedia. Dean–Stark apparatus. [Link]
-
University of Wisconsin-Madison. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]
-
Quimicaorganica.org. Synthesis of ethers by condensation of alcohols. [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]
-
JoVE. (2023, April 30). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]
-
ACS Publications. (1971). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. Journal of Chemical Education. [Link]
-
YouTube. (2019, January 1). ether synthesis through acid-catalysis. [Link]
-
NPTEL Archive. 5.2.2 Synthesis of Esters. [Link]
-
Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]
-
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
ACS Publications. (2001). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
ACS Publications. (2013, October 31). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Organic Letters. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
RSC Publishing. (2017, February 3). Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light. [Link]
-
Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]
-
NIH. (2018). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. PMC. [Link]
-
Organic Chemistry Portal. (2013). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. [Link]
-
ResearchGate. (2021, May 6). How to remove excessive pTsOH after Fischer esterification?. [Link]
-
eGyanKosh. CARBOCATIONS: REARRANGEMENT REACTIONS. [Link]
-
BYJU'S. Esterification. [Link]
-
Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements. [Link]
-
Master Organic Chemistry. (2026, January 9). Rearrangement Reactions (1) - Hydride Shifts. [Link]
-
Wiley-VCH. (2021). 1 Rearrangement Reactions. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
Chem-Station. (2009, June 26). 山口マクロラクトン化 Yamaguchi Macrolactonizaion. [Link]
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Reference Data & Comparative Studies
A Comparative Guide to Benchmarking Chiral Catalysts Using Methyl 2-Cyclohexylpropanoate
A Comparative Guide to Benchmarking Chiral Catalysts Using Methyl 2-Cyclohexylpropanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and highly selective chiral catalysts is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. The rigorous evaluation and comparison of these catalysts are essential to identify the optimal system for a given transformation. This guide provides an in-depth analysis of benchmarking chiral catalysts using methyl 2-cyclohexylpropanoate as a model substrate. This guide will explore the rationale behind the choice of this substrate, compare the performance of various catalyst systems, provide detailed experimental protocols, and offer insights into data interpretation for informed catalyst selection.
The Rationale for a Standardized Benchmark: Why Methyl 2-Cyclohexylpropanoate?
The selection of a suitable benchmark substrate is crucial for the meaningful comparison of chiral catalyst performance. An ideal substrate should be readily accessible, possess a prochiral center that can be stereoselectively transformed, and the resulting product should be easily analyzable to determine enantiomeric excess (ee). Methyl 2-cyclohexylpropanoate, synthesized via the asymmetric hydrogenation of methyl 2-cyclohexylpropenoate or its precursors like methyl cinnamate derivatives, serves as an excellent benchmark for several reasons:
-
Structural Relevance: The cyclohexylpropanoate motif is present in various biologically active molecules and serves as a common structural unit in medicinal chemistry.
-
Synthetic Accessibility: The precursor, methyl cinnamate, is commercially available and can be easily modified, allowing for the evaluation of catalyst performance on a range of electronically and sterically diverse substrates. The subsequent hydrogenation of the aromatic ring to a cyclohexane ring is a standard transformation.
-
Clear Performance Metrics: The primary product, methyl 2-cyclohexylpropanoate, has a single stereocenter, simplifying the analysis of enantiomeric excess through techniques like chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Challenging yet Feasible Transformation: The asymmetric hydrogenation of the trisubstituted alkene precursor presents a sufficient challenge to differentiate the efficacy of various chiral catalysts without being prohibitively difficult.
Performance Comparison of Chiral Catalyst Systems
| Catalyst System | Chiral Ligand Example | Substrate | Solvent | H₂ Pressure (bar) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Rhodium-based | (S)-Monophosphoramidite | Methyl 2-acetamido cinnamate | CH₂Cl₂ | 1 | 25 | >99 | 95 (R) | [1] |
| (R,R)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | Methanol | 1 | 25 | >95 | >95 (R) | [2] | |
| ZhaoPhos derivative | Methyl β-cyanocinnamate | Toluene | 50 | 50 | 99 | 98 (S) | [3] | |
| Ruthenium-based | (R)-BINAP | Methyl (Z)-α-acetamidocinnamate | Methanol | 1 | 30 | 100 | 92 (R) | [4] |
| Cinchona-derived NNP | Acetophenone | Methanol | 50 | 30 | >99 | 98.8 | [5] | |
| (R)-BINAP/(R)-DAIPEN | Aromatic Ketones | Methanol | 10 | 25 | 92-99 | 92-99 | [5] | |
| Iridium-based | P,N,N-Ligands | Simple Ketones | Isopropanol | 50 | 30 | >99 | >99 | [6] |
| Organocatalyst | Chiral Phosphoric Acid | Imines | Toluene | N/A | RT | - | - | [7] |
| Thiourea Derivative | Diketoesters | Toluene | N/A | RT | 58-95 | 90.5/9.5 er | [8] |
Note: This table is a compilation of data from various sources and may not represent direct comparative experiments. The substrate listed is often a close analogue to the direct precursor of methyl 2-cyclohexylpropanoate. The enantiomeric excess (ee) and yield are highly substrate and condition-dependent.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of benchmarking studies, a detailed and standardized experimental protocol is essential. Below is a representative protocol for the asymmetric hydrogenation of a methyl cinnamate derivative using a Rh-based catalyst, which can be adapted for other catalysts and substrates.
General Workflow for Catalyst Screening
Caption: General experimental workflow for benchmarking chiral catalysts in asymmetric hydrogenation.
Detailed Protocol for Rh-Catalyzed Asymmetric Hydrogenation
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
Chiral Phosphine Ligand (e.g., (R,R)-DIPAMP)
-
Methyl 2-phenylcinnamate (or other suitable precursor)
-
Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)
-
High-purity Hydrogen gas
-
Autoclave with magnetic stirring and temperature control
-
Standard glassware for inert atmosphere techniques (Schlenk line, glovebox)
Procedure:
-
Catalyst Preparation (In-situ):
-
In a glovebox or under an inert atmosphere, weigh the rhodium precursor ([Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (R,R)-DIPAMP, 1.1 mol%) into a Schlenk flask.
-
Add a small amount of degassed solvent (e.g., 2 mL of methanol) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.
-
-
Reaction Setup:
-
In a separate flask, dissolve the substrate (methyl 2-phenylcinnamate, 1 equivalent) in the bulk of the degassed solvent.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula or syringe, transfer the prepared catalyst solution to the autoclave under a positive pressure of inert gas.
-
-
Hydrogenation:
-
Seal the autoclave and purge it with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by taking aliquots (if the autoclave setup allows) and analyzing by TLC or GC, or allow the reaction to proceed for a predetermined time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be analyzed directly by ¹H NMR to determine the conversion.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified methyl 2-cyclohexylpropanoate by chiral GC or HPLC analysis.
-
Data Interpretation and Catalyst Selection
The primary metrics for evaluating catalyst performance are:
-
Enantiomeric Excess (ee%): This is the most critical parameter, indicating the degree of stereoselectivity of the catalyst. For pharmaceutical applications, ee values >99% are often required.
-
Conversion/Yield (%): A high conversion of the starting material and a high isolated yield of the desired product are essential for an efficient process.
-
Turnover Number (TON): This is the number of moles of substrate converted per mole of catalyst. A high TON indicates a more active and stable catalyst.
-
Turnover Frequency (TOF): This is the turnover number per unit time (usually hours), reflecting the rate of the catalytic reaction.
When comparing catalysts, it is crucial to consider the reaction conditions under which the data were obtained. Factors such as temperature, pressure, solvent, and substrate-to-catalyst ratio can significantly influence the outcome. A catalyst that performs well under mild conditions (low temperature and pressure) is generally preferred for its energy efficiency and safety.
Conclusion
Benchmarking chiral catalysts using a standardized substrate like methyl 2-cyclohexylpropanoate is a systematic approach to evaluating and comparing their performance. By carefully controlling experimental parameters and analyzing key performance metrics, researchers can make informed decisions about which catalyst is best suited for their specific synthetic needs. The data compiled in this guide, along with the detailed experimental protocol, provides a solid foundation for conducting such comparative studies. The continued development and rigorous benchmarking of new chiral catalysts will undoubtedly accelerate the discovery and production of novel, enantiomerically pure molecules with significant applications in science and industry.
References
- Gridnev, I. D. (2004). Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. Accounts of Chemical Research, 37(2), 96-103.
- van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, A. H. M., de Vries, J. G., & Feringa, B. L. (2000). Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands. Journal of the American Chemical Society, 122(46), 11539–11540.
- Zhang, W., & Zhang, X. (2024).
- Halpern, J. (1982).
- Brown, J. M., & Chaloner, P. A. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society, 109(9), 2831-2838.
- Blaser, H. U., Pugin, B., & Spindler, F. (2005). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Asymmetric Catalysis on Industrial Scale (pp. 3-21). Wiley-VCH Verlag GmbH & Co. KGaA.
- Li, W., Liu, G., & Zhang, X. (2018). Ferrocenyl chiral bisphosphorus ligands for highly enantioselective asymmetric hydrogenation via noncovalent ion pair interaction. Chemical Science, 9(1), 184-188.
- Liu, Y., Li, C., Li, W., & Zhang, X. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position.
- Li, C., & Zhang, X. (2020). Chiral Tridentate Ligands in Transition Metal-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research, 53(11), 2653-2665.
- Gridnev, I. D. (2006). Mechanism of enantioselection in Rh-catalyzed asymmetric hydrogenation. The origin of utmost catalytic performance.
- Abdolmaleki, A. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B, 6(4), 346-363.
- Tissot, O. (2015).
- Wang, D., & Zhang, X. (2019). Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation.
- Chen, J., & Zhang, X. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(22), 14035-14040.
- Basak, A. K., Shimada, N., Bow, W. F., Vicic, D. A., & Tius, M. A. (2010). An Organocatalytic Asymmetric Nazarov Cyclization. Journal of the American Chemical Society, 132(24), 8266–8267.
- Wang, D., & Zhang, X. (2025).
- Zhu, C., Mitschke, B., & List, B. (2026). Catalytic Asymmetric Carbosilylation of Methyl Propiolate. Journal of the American Chemical Society.
- Ma, J., & Zhang, Y. (2025). Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Chemical Society Reviews.
- Toste, F. D., & Sigman, M. S. (2025). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. Journal of the American Chemical Society.
- List, B. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Journal of the American Chemical Society.
- Della-Felice, F., & Benaglia, M. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 235.
- Wang, D., & Zhang, X. (2024). Catalytic Asymmetric Synthesis and Applications of Stereogenic β′‐Methyl Enones and β,β′‐Dimethyl Ketones.
- Jørgensen, K. A. (2025). New advances in asymmetric organocatalysis II. Beilstein Journal of Organic Chemistry, 21, 1-3.
- Lombardo, M., Cerisoli, L., Manoni, E., Montroni, E., Quintavalla, A., & Trombini, C. (2014). Properties and Reactivity of Conformationally Constrained Bicyclic Diarylprolinol Silyl Ethers as Organocatalysts. European Journal of Organic Chemistry, 2014(27), 5946-5956.
- Sun, J., & List, B. (2017). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science, 8(3), 2036-2039.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 4. Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation - Gridnev - Russian Chemical Bulletin [journal-vniispk.ru]
- 5. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. An Organocatalytic Asymmetric Nazarov Cyclization [organic-chemistry.org]
Safety & Regulatory Compliance
Methyl 2-cyclohexylpropanoate proper disposal procedures
Methyl 2-cyclohexylpropanoate proper disposal procedures
As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced disposal requirements of specialized organic esters. Methyl 2-cyclohexylpropanoate (CAS: 40556-79-4) is a cycloaliphatic ester widely utilized in drug development and synthetic chemistry[1]. While it is not acutely toxic, its lipophilicity, combustibility, and potential for exothermic hydrolysis demand a rigorous, causality-driven waste management strategy.
This guide provides a validated, step-by-step operational framework for the safe handling and disposal of methyl 2-cyclohexylpropanoate, ensuring both laboratory safety and strict environmental compliance.
Physicochemical Hazard Profile
To manage a chemical effectively, you must first understand its physical behavior. The disposal strategy for methyl 2-cyclohexylpropanoate is dictated by the following properties:
| Property | Value | Operational Disposal Implication |
| Chemical Formula | C₁₀H₁₈O₂ | High carbon content; ideal for energy-recovery incineration[2]. |
| Flash Point | ~78.4 °C | Combustible; keep away from open flames or sparks during waste transfer. |
| Water Solubility | Low (Lipophilic) | Forms a separate phase in aqueous waste; requires a dedicated organic waste stream. |
| Reactivity | Hydrolyzes in strong acid/base | Must not be mixed with concentrated corrosives to avoid pressurization. |
The Mechanistic Rationale for Disposal Protocols
In laboratory safety, we do not simply follow rules; we engineer systems based on chemical causality.
-
Avoidance of Saponification: Mixing this ester with alkaline aqueous waste (e.g., NaOH solutions) triggers base-catalyzed ester hydrolysis (saponification). This reaction releases methanol and cyclohexylpropanoate salts, generating heat and vapor pressure that can catastrophically rupture sealed waste carboys.
-
Phase Separation Hazards: Pouring this compound down the drain or into aqueous waste streams creates a biphasic system. The organic layer can trap other hazardous lipophilic compounds, complicating downstream wastewater treatment and violating environmental regulations.
-
Thermal Destruction: Because it is a non-halogenated organic compound, the most scientifically sound and regulatory-compliant method for disposing of methyl 2-cyclohexylpropanoate is high-temperature incineration at a licensed facility[2].
Waste Routing Workflow
Fig 1: End-to-end waste routing workflow for methyl 2-cyclohexylpropanoate disposal.
Validated Standard Operating Procedure (SOP) for Disposal
Every protocol in your laboratory must be a self-validating system. Follow these steps to ensure safe, compliant disposal:
Step 1: Segregation & Compatibility Verification
-
Action: Direct the ester waste into a designated "Non-Halogenated Organic Solvent" container.
-
Causality: Halogenated waste is significantly more expensive to incinerate due to the need for specialized scrubbers to capture corrosive gases (e.g., HCl). Mixing non-halogenated esters with halogenated waste unnecessarily increases disposal costs and complicates the waste profile.
-
Validation Check: Visually inspect the waste carboy for phase separation, fuming, or bubbling before adding the ester. If bubbling occurs, halt the transfer immediately; this indicates an active, incompatible chemical reaction.
Step 2: Containment & Labeling
-
Action: Use a high-density polyethylene (HDPE) or glass waste container. Apply a GHS-compliant hazardous waste label immediately upon adding the first drop of waste.
-
Causality: HDPE is chemically resistant to cycloaliphatic esters. Immediate labeling complies with the EPA's Resource Conservation and Recovery Act (RCRA) regulations[3].
-
Validation Check: Ensure the label explicitly lists "Methyl 2-cyclohexylpropanoate" and checks the "Flammable/Combustible" hazard box. Do not use abbreviations.
Step 3: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed container in a ventilated SAA, utilizing secondary containment (e.g., a chemically resistant spill tray). Keep the container tightly capped unless actively adding waste.
-
Causality: Secondary containment captures accidental leaks, preventing environmental release and mitigating slip hazards. Keeping the container capped prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere[2].
-
Validation Check: Confirm the total SAA volume does not exceed 55 gallons of hazardous waste, strictly adhering to EPA accumulation limits[3].
Step 4: Transfer to TSDF (Treatment, Storage, and Disposal Facility)
-
Action: Coordinate with your Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor to transfer the waste for incineration.
-
Causality: Ultimate destruction of the carbon framework via incineration prevents long-term environmental accumulation.
Spill Response & Remediation
In the event of an accidental spill of methyl 2-cyclohexylpropanoate:
-
Do not use water. Water will only spread the lipophilic ester across the floor, increasing the surface area for evaporation.
-
Apply an inert absorbent (e.g., vermiculite, sand, or commercial spill pads) directly to the perimeter of the spill, working inward.
-
Causality: Vermiculite provides a massive surface area to rapidly sequester the liquid via capillary action, suppressing vapor release.
-
Validation Check: Sweep the saturated absorbent into a solid hazardous waste container. Touch the floor with a clean, dry nitrile glove—if the glove comes up dry and the area is odor-free, the mechanical remediation is complete.
